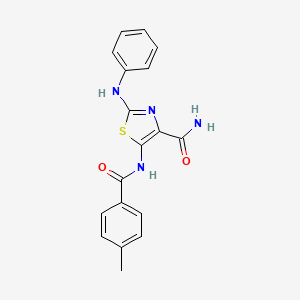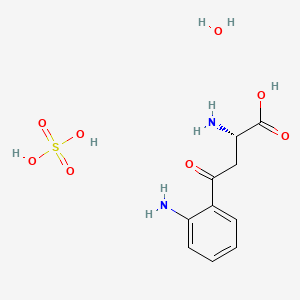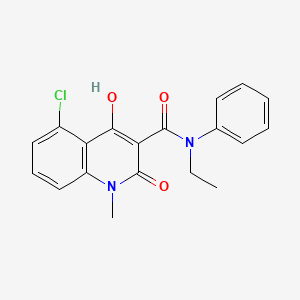
Laquinimod
Übersicht
Beschreibung
Laquinimod is an experimental immunomodulator developed by Active Biotech and Teva Pharmaceutical Industries. It is primarily being investigated as an oral treatment for multiple sclerosis and Huntington’s disease . This compound is a quinoline-3-carboxamide derivative and is known for its potential neuroprotective and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Laquinimod hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung verwendet, um die Reaktivität von Chinolinderivaten zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Immunmodulatoren bei der Regulierung von Immunantworten zu untersuchen.
Medizin: this compound wird auf sein Potenzial zur Behandlung von Multipler Sklerose und Huntington-Krankheit untersucht.
5. Wirkmechanismus
This compound übt seine Wirkung durch verschiedene Mechanismen aus:
Immunmodulation: This compound moduliert das Immunsystem, indem es die Aktivität verschiedener Immunzellen beeinflusst, darunter dendritische Zellen und natürliche Killerzellen.
Neuroprotektion: Es wurde gezeigt, dass es neuroprotektive Wirkungen hat, indem es Entzündungen reduziert und neuronale Schäden verhindert.
Molekulare Zielstrukturen: This compound zielt auf den Arylhydrocarbon-Rezeptor und den NF-κB-Signalweg (Nuclear Factor kappa-light-chain-enhancer of activated B cells), der an der Immunregulation und Entzündung beteiligt ist.
Wirkmechanismus
Target of Action
Laquinimod is known to modulate the immune system and protect the nervous system . It has been shown to have a novel immunomodulatory and potential neuroprotective mechanism of action as suggested from animal models and in vitro experimental data .
Mode of Action
This compound interacts with its targets to reduce disease activity. It has been shown to reduce disease activity on magnetic resonance imaging and is well-tolerated orally . It has been shown to induce some neuroprotective mechanisms and represents a new class of drugs that minimize disability in multiple sclerosis .
Biochemical Pathways
This compound has been shown to modulate CNS-resident inflammatory pathways involved in neurodegenerative diseases . It also appears to induce type II myeloid cells that modulate central nervous system autoimmunity .
Pharmacokinetics
The pharmacokinetics of this compound is consistent with those observed in previous studies . It is orally administered and is currently under development for the treatment of multiple sclerosis as an oral therapy .
Result of Action
This compound has been shown to have beneficial effects in delaying disease progression and preventing brain atrophy, suggesting a potential neuroprotective effect . It has also been shown to improve motor learning and motor function deficits in YAC128 HD mice, and confirmed its antidepressant effect even at the lowest dose used .
Safety and Hazards
Laquinimod can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic if swallowed, suspected of causing genetic defects, suspected of damaging fertility or the unborn child, and may cause harm to breast-fed children .
Zukünftige Richtungen
Laquinimod is currently under development in phase III trials for treatment of multiple sclerosis as an oral therapy . It has been shown to reduce disease activity on magnetic resonance imaging and to be well tolerated orally . Emerging oral treatments like this compound will provide new options for patients to consider that can lead to better patient adherence and improved outcomes .
Biochemische Analyse
Biochemical Properties
Laquinimod has been shown to interact with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to downregulate astrocytic and microglial activation, common pathways in neurodegenerative diseases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating immune responses, particularly those involving NK cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is believed to involve the modulation of neuroprotective pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in the R6/2 mouse model of Huntington’s disease, treatment with this compound improved motor impairment, weight course, and extended survival .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Laquinimod wird durch einen mehrstufigen Prozess synthetisiert, der die folgenden wichtigen Schritte umfasst:
Bildung des Chinolinkernes: Die Synthese beginnt mit der Bildung der Chinolinkernstruktur.
Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen, wie z. B. die Carboxamid- und Hydroxylgruppen, werden in den Chinolinkern eingeführt.
Letzte Modifikationen:
Die industrielle Produktion von this compound beinhaltet die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Laquinimod durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylgruppe.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, die in der Verbindung vorhanden sind.
Substitution: Das Chloratom in this compound kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
Laquinimod ist strukturell ähnlich anderen Chinolinderivaten, wie z. B. Roquinimex (Linomid). This compound hat mehrere einzigartige Eigenschaften:
Verbessertes Sicherheitsprofil: Im Gegensatz zu Roquinimex, das mit schwerwiegenden unerwünschten Ereignissen verbunden war, hat this compound in klinischen Studien ein günstigeres Sicherheitsprofil gezeigt.
Erhöhte Wirksamkeit: This compound hat im Vergleich zu anderen ähnlichen Verbindungen eine bessere Wirksamkeit bei der Reduzierung der Krankheitsaktivität und der Verhinderung von Hirnatrophie gezeigt.
Ähnliche Verbindungen umfassen:
Roquinimex (Linomid): Ein weiteres Chinolinderivat, das für Multiple Sklerose untersucht wird.
Fingolimod: Ein oraler Immunmodulator, der zur Behandlung von Multipler Sklerose eingesetzt wird.
Dimethylfumarat: Eine weitere orale Behandlung für Multiple Sklerose mit immunmodulatorischen Eigenschaften.
Die einzigartige Kombination aus immunmodulatorischen und neuroprotektiven Wirkungen von this compound macht es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen.
Eigenschaften
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPCEFFIHSJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179536 | |
| Record name | Laquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248281-84-7 | |
| Record name | Laquinimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laquinimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAQUINIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





A: Laquinimod primarily targets the aryl hydrocarbon receptor (AhR) pathway. [] This has been demonstrated in various studies, including gene expression analysis in this compound-treated mice and the abolishment of this compound's effects in AhR knockout mice with experimental autoimmune encephalomyelitis (EAE). []
ANone: While the exact mechanisms are still being investigated, this compound's activation of AhR leads to several downstream effects:
- Modulation of myeloid cells: this compound promotes the differentiation of monocytes towards an anti-inflammatory type II phenotype, characterized by reduced production of pro-inflammatory cytokines like IL-6, IL-12, and TNFα, and increased production of the anti-inflammatory cytokine IL-10. [, , ]
- Regulation of T cell responses: this compound indirectly influences T cell responses by altering the function of antigen-presenting cells, particularly dendritic cells. This results in the inhibition of Th1 and Th17 differentiation and an increase in regulatory T cells. [, ]
- Impact on astrocytes: this compound regulates the proinflammatory phenotype of reactive astrocytes, potentially restricting inflammatory cell migration and reducing cytotoxic mediator production. []
A: Studies suggest that this compound's effects on T cells are indirect and primarily mediated through its impact on antigen-presenting cells. [] this compound treatment did not directly alter T cell function in isolation. []
ANone: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce these characteristics. Based on the chemical name, Quinoline-3-Carboxamide, and the described structural modifications, further investigation into chemical databases would be necessary to obtain the precise molecular formula and weight.
ANone: The provided research papers primarily focus on the biological activity and mechanism of action of this compound. They do not delve into detailed spectroscopic characterization. Further research in specialized chemical literature would be needed to gather this information.
ANone: The provided abstracts do not explicitly mention specific stability data for this compound under various storage conditions. This information is crucial for pharmaceutical development and would be detailed in drug master files and regulatory documents.
ANone: this compound is not described as a catalyst in the provided research papers. Its primary mode of action revolves around its immunomodulatory properties, particularly through the AhR pathway.
ANone: The provided research papers primarily focus on in vitro and in vivo studies. While computational methods may have been employed during the drug discovery process, the abstracts do not provide specific details regarding simulations, calculations, or QSAR models.
A: Research on a group of Quinoline-3-Carboxamides, including this compound, revealed that introducing specific chemical groups can influence its metabolism and potentially its activity: [] * Adding a chlorine or methoxy group to the quinoline part of the molecule increases metabolism in the carboxamide part. [] * Replacing a methyl group with an ethyl group in the carboxamide part shifts the metabolism to predominantly occur in the quinoline part and generally leads to a higher metabolism rate. []
ANone: Information regarding specific SHE regulations and compliance for this compound is not discussed in the provided research papers. These aspects are typically addressed in confidential drug master files and regulatory submissions.
A: * Absorption: this compound is rapidly absorbed after oral administration, reaching maximum plasma levels within 2 hours. [] * Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, leading to hydroxylated and dealkylated metabolites. [, , ]
A: this compound's efficacy has been extensively studied in several preclinical models:* EAE: This model, commonly used for multiple sclerosis, showed that this compound reduces disease severity, CNS inflammation, and demyelination. [, , , , , , , , , , , ]* Cuprizone-induced demyelination: this compound effectively prevented demyelination, oligodendrocyte apoptosis, inflammation, and axonal damage in this model. []* In vitro models: Studies on human microglia and astrocyte cultures demonstrated that this compound reduces the production of inflammatory molecules and protects against neuronal injury. [, ]
A: Yes, this compound has undergone clinical trials for multiple sclerosis and Crohn's disease. [, , , , , ] Phase III trials in relapsing-remitting multiple sclerosis patients showed positive effects on disease activity, disability progression, and brain atrophy. [, , ] A Phase II trial in Crohn's disease indicated potential benefits at a specific dose. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)
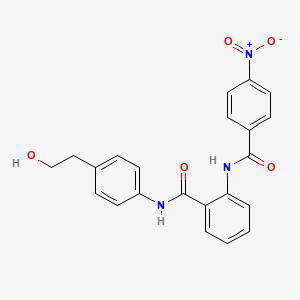

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
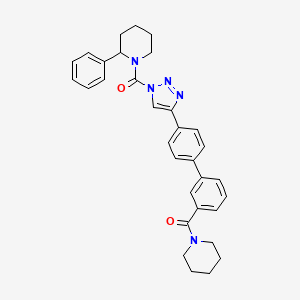
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)
